molecular formula C8H12NO3+ B1233345 (2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethanaminium

(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethanaminium

Cat. No.: B1233345
M. Wt: 170.19 g/mol
InChI Key: SFLSHLFXELFNJZ-QMMMGPOBSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-noradrenaline(1+) is an organic cation that is the conjugate acid of (R)-noradrenaline, obtained by protonation of the priamry amino group;  major species at pH 7.3. It has a role as a human metabolite. It is an organic cation and an ammonium ion derivative. It is a conjugate acid of a (R)-noradrenaline.
Precursor of epinephrine that is secreted by the ADRENAL MEDULLA and is a widespread central and autonomic neurotransmitter. Norepinephrine is the principal transmitter of most postganglionic sympathetic fibers, and of the diffuse projection system in the brain that arises from the LOCUS CERULEUS. It is also found in plants and is used pharmacologically as a sympathomimetic.

Properties

Molecular Formula

C8H12NO3+

Molecular Weight

170.19 g/mol

IUPAC Name

[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]azanium

InChI

InChI=1S/C8H11NO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,10-12H,4,9H2/p+1/t8-/m0/s1

InChI Key

SFLSHLFXELFNJZ-QMMMGPOBSA-O

SMILES

C1=CC(=C(C=C1C(C[NH3+])O)O)O

Isomeric SMILES

C1=CC(=C(C=C1[C@H](C[NH3+])O)O)O

Canonical SMILES

C1=CC(=C(C=C1C(C[NH3+])O)O)O

Synonyms

Arterenol
Levarterenol
Levonor
Levonorepinephrine
Levophed
Levophed Bitartrate
Noradrénaline tartrate renaudin
Noradrenaline
Noradrenaline Bitartrate
Norepinephrin d-Tartrate (1:1)
Norepinephrine
Norepinephrine Bitartrate
Norepinephrine d-Tartrate (1:1)
Norepinephrine Hydrochloride
Norepinephrine Hydrochloride, (+)-Isomer
Norepinephrine Hydrochloride, (+,-)-Isomer
Norepinephrine l-Tartrate (1:1)
Norepinephrine l-Tartrate (1:1), (+,-)-Isomer
Norepinephrine l-Tartrate (1:1), Monohydrate
Norepinephrine l-Tartrate (1:1), Monohydrate, (+)-Isomer
Norepinephrine l-Tartrate (1:2)
Norepinephrine l-Tartrate, (+)-Isomer
Norepinephrine, (+)-Isomer
Norepinephrine, (+,-)-Isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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